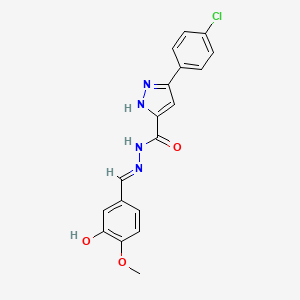

![molecular formula C19H14F3N3O2 B5510423 3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of compounds that have been extensively studied for their diverse biological activities and chemical properties. Compounds with pyridazinone moieties, such as 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, are known for their significance in developing cardio-active agents. These compounds, including various derivatives, have found applications in clinical use or clinical trials, highlighting their importance in medicinal chemistry (Imran & Abida, 2016).

Synthesis Analysis

The synthesis of complex heteroaromatic compounds, including those with pyridazinone and benzothiazole scaffolds, often involves multi-step reactions that may include cyclization, condensation, and substitution reactions. Advanced methodologies, such as palladium-catalyzed direct C–H arylation, have been developed to synthesize multiply arylated heteroarenes efficiently, which could be relevant for synthesizing the compound of interest (Rossi et al., 2014).

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Self-Assembly

The study on benzene-1,3,5-tricarboxamides (BTAs) highlights their importance across scientific disciplines due to their simple structure and the detailed understanding of their supramolecular self-assembly behavior. These properties allow BTAs to be utilized in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures is stabilized by threefold H-bonding, showcasing the versatile application of such compounds in designing supramolecular architectures (Cantekin, de Greef, & Palmans, 2012).

Antioxidant Capacity and Toxicity of Synthetic Phenolic Compounds

Synthetic phenolic antioxidants (SPAs) are used to retard oxidative reactions in various products. Recent studies have focused on their environmental occurrence, human exposure, and toxicity. SPAs have been detected in different environmental matrices, and their toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. This research emphasizes the need for studies on novel high molecular weight SPAs with low toxicity and migration ability, pointing towards the ongoing efforts to develop safer chemical compounds with antioxidant properties (Liu & Mabury, 2020).

Chemical Reactions and Synthetic Applications

The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles have been extensively studied, demonstrating that the reaction direction depends on the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions. This research provides valuable insights into synthesizing a wide range of compounds, including amides, pyrrolones, and phenanthrenes, showcasing the synthetic versatility and potential applications of such compounds in developing new materials or drugs (Kamneva, Anis’kova, & Egorova, 2018).

Heterocyclic Compounds and Biological Significance

The literature on heterocyclic compounds bearing the triazine scaffold emphasizes their significance in medicinal chemistry. Triazines have been evaluated for a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. This review suggests that the triazine nucleus is a core moiety of interest for future drug development, highlighting the potential for creating novel therapeutic agents based on heterocyclic scaffolds (Verma, Sinha, & Bansal, 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(6-methylpyridazin-3-yl)oxy-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2/c1-12-8-9-17(25-24-12)27-16-7-2-4-13(10-16)18(26)23-15-6-3-5-14(11-15)19(20,21)22/h2-11H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFQDCQXNURPKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)

![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)

![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)

![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)

![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)